Benzenemethanamine, 2-chloro-N-ethyl-N-(3-methylphenyl)-
Description
Benzenemethanamine, 2-chloro-N-ethyl-N-(3-methylphenyl)- (CAS 65151-24-8) is a substituted benzylamine derivative with the molecular formula C₁₆H₁₈ClN and a molecular weight of 259.78 g/mol. Its structure features a benzene ring substituted with a chlorine atom at the ortho-position (2-chloro) and an ethyl group and 3-methylphenyl group attached to the nitrogen atom. The compound exhibits moderate lipophilicity, as indicated by its LogP value of 4.75 . The InChI Key (QJVZEZUKVBECII-UHFFFAOYSA-N) provides a unique identifier for its stereochemical and structural properties. Analytical methods, such as reverse-phase HPLC using a Newcrom R1 column, have been optimized for its separation and quantification, suggesting applications in pharmaceutical quality control and pharmacokinetic studies .
Properties
CAS No. |
65151-24-8 |
|---|---|
Molecular Formula |
C16H18ClN |
Molecular Weight |
259.77 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N-ethyl-3-methylaniline |
InChI |
InChI=1S/C16H18ClN/c1-3-18(15-9-6-7-13(2)11-15)12-14-8-4-5-10-16(14)17/h4-11H,3,12H2,1-2H3 |
InChI Key |
QJVZEZUKVBECII-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1Cl)C2=CC=CC(=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-ethyl-N-(m-tolyl)benzylamine typically involves the reaction of m-toluidine with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of 2-Chloro-N-ethyl-N-(m-tolyl)benzylamine may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-ethyl-N-(m-tolyl)benzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding amides or nitriles.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Amides, nitriles.
Reduction: Secondary amines.
Substitution: Various substituted benzylamines.
Scientific Research Applications
2-Chloro-N-ethyl-N-(m-tolyl)benzylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-ethyl-N-(m-tolyl)benzylamine involves its interaction with specific molecular targets. The chloro group can participate in electrophilic aromatic substitution reactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Compounds Analyzed:
Benzenemethanamine, 3-chloro-N-methyl-, hydrochloride (1:1) (CAS 90389-46-1)
Benzenemethanamine, N-(4-chlorophenyl)-α-methyl (CAS 192057-95-7)
Benzenemethanamine, N-(3-methylphenyl)-N-(phenylmethyl) (CAS 55197-79-0)
Comparative Analysis:
Physicochemical and Electronic Properties
Lipophilicity :
- The target compound’s LogP of 4.75 reflects higher lipophilicity compared to N-(3-methylphenyl)-N-(phenylmethyl)benzenemethanamine (LogP 5.4) . This difference arises from the latter’s additional benzyl group, enhancing hydrophobic interactions.
- Compounds with polar substituents (e.g., hydrochloride salts in ) likely exhibit reduced LogP due to increased solubility in aqueous media.
In contrast, N-(phenylmethyl) groups (e.g., ) create significant steric bulk, which may limit membrane permeability .
Electronic Effects :
Biological Activity
Benzenemethanamine, 2-chloro-N-ethyl-N-(3-methylphenyl)-, also known by its CAS number 65151-24-8, is a compound with potential biological activity that has garnered interest in medicinal chemistry. This article reviews its chemical properties, biological effects, and relevant studies to provide a comprehensive overview of its activity.
- Molecular Formula: C₁₆H₁₈ClN
- Molecular Weight: 259.78 g/mol
- LogP: 4.75 (indicating moderate lipophilicity) .
The biological activity of benzenemethanamine derivatives often involves interactions with various biological targets, such as receptors and enzymes. The presence of the chlorinated ethyl group and the methylphenyl moiety may influence its affinity for specific targets, potentially enhancing its therapeutic profile.
Biological Activity Overview
Research into the biological activity of benzenemethanamine derivatives has indicated several areas of interest:
-
Anticancer Activity:
- Studies have shown that compounds similar to benzenemethanamine can exhibit cytotoxic effects against various cancer cell lines. For instance, certain analogs have been found to induce apoptosis in breast cancer cells (MDA-MB-231) by enhancing caspase-3 activity .
- A structure-activity relationship (SAR) analysis indicated that modifications on the phenyl ring significantly affect potency against cancer cells .
- Microtubule Destabilization:
- Receptor Interaction:
Table 1: Summary of Biological Activities
Detailed Research Insights
-
Cytotoxicity Studies:
In vitro studies have demonstrated that benzenemethanamine derivatives can significantly inhibit cell viability in various cancer models. For instance, a study reported a dose-dependent increase in apoptosis markers when treated with specific analogs at concentrations ranging from 1 µM to 10 µM . -
Mechanistic Studies:
Investigations into the mechanism of action revealed that these compounds may disrupt microtubule dynamics, affecting cell cycle progression and promoting apoptosis in tumor cells . Additionally, SAR studies highlighted the importance of substituent positioning on the phenyl ring for enhancing biological activity . -
Potential Therapeutic Applications:
Given its biological profile, benzenemethanamine derivatives could be explored as potential therapeutic agents for cancer treatment or as modulators of metabolic pathways related to obesity and diabetes through PPAR activation .
Q & A
Q. What synthetic methodologies are most effective for preparing Benzenemethanamine, 2-chloro-N-ethyl-N-(3-methylphenyl)-, and how is structural confirmation achieved?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, reacting 2-chloro-N-ethyl-3-methylaniline with benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound . Post-synthesis, structural confirmation requires:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and amine proton environments. For instance, tertiary amine protons are typically deshielded (δ ~2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ expected for C₁₆H₁₇ClN₂).
- X-ray Crystallography : Single-crystal analysis (using programs like SHELXL ) resolves ambiguities in stereochemistry or regiochemistry.
Q. How do physicochemical properties (e.g., logP, solubility) influence the compound’s applicability in biological assays?
Methodological Answer: Key properties include:
For solubility enhancement, co-solvents (e.g., DMSO) or lipid-based formulations are recommended for in vitro assays.
Advanced Research Questions
Q. How can density functional theory (DFT) models predict the electronic properties and reactivity of this compound?
Methodological Answer: DFT calculations (e.g., B3LYP/6-31G* level) are used to:
- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
- Calculate HOMO-LUMO gaps to predict charge-transfer interactions. For example, the chloro and ethyl groups may lower the LUMO energy, enhancing electrophilicity .
- Simulate reaction pathways (e.g., substitution at the chloro position) using transition-state modeling .
Q. What strategies resolve contradictions in reported biological activities (e.g., antitumor vs. receptor modulation)?
Methodological Answer: Discrepancies arise from assay conditions or structural analogs. To address:
- Dose-Response Curves : Test across a wide concentration range (nM–mM) to identify off-target effects.
- Structural Analog Comparison : Compare with derivatives like N-ethyl-3,5-difluorobenzylamine, where fluorine substituents alter bioactivity .
- Mechanistic Profiling : Use knockout cell lines or receptor antagonists to isolate pathways (e.g., GPCR vs. kinase targeting) .
Q. How do crystallographic tools like WinGX or SHELXL improve structural refinement for analogs of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
